molecular formula C20H22N2O2 B15241621 2,2'-((((1S,2S)-Cyclohexane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol

2,2'-((((1S,2S)-Cyclohexane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol

Cat. No.: B15241621
M. Wt: 322.4 g/mol
InChI Key: WCSLPBBQHFXWBW-ROUUACIJSA-N
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Description

2,2’-((((1S,2S)-Cyclohexane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol is a complex organic compound known for its unique structural properties and potential applications in various fields This compound features a cyclohexane ring with two azanylylidene groups and two methanylylidene groups, each bonded to a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((((1S,2S)-Cyclohexane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol typically involves the condensation reaction of cyclohexane-1,2-diamine with salicylaldehyde derivatives. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting Schiff base is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using large-scale condensation reactions followed by purification processes. The choice of solvents, catalysts, and purification techniques can vary depending on the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. The phenol groups are particularly susceptible to oxidation, leading to the formation of quinones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the azanylylidene groups, converting them to amines.

    Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Nitric acid, halogens; reactions are often conducted under acidic or basic conditions depending on the specific substitution.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced Schiff bases.

    Substitution: Nitrated or halogenated phenol derivatives.

Mechanism of Action

The mechanism of action of 2,2’-((((1S,2S)-Cyclohexane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. The compound’s phenol groups can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the cyclohexane ring in 2,2’-((((1S,2S)-Cyclohexane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol provides unique steric and electronic properties, distinguishing it from other similar compounds

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

2-[[(1S,2S)-2-[(2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol

InChI

InChI=1S/C20H22N2O2/c23-19-11-5-1-7-15(19)13-21-17-9-3-4-10-18(17)22-14-16-8-2-6-12-20(16)24/h1-2,5-8,11-14,17-18,23-24H,3-4,9-10H2/t17-,18-/m0/s1

InChI Key

WCSLPBBQHFXWBW-ROUUACIJSA-N

Isomeric SMILES

C1CC[C@@H]([C@H](C1)N=CC2=CC=CC=C2O)N=CC3=CC=CC=C3O

Canonical SMILES

C1CCC(C(C1)N=CC2=CC=CC=C2O)N=CC3=CC=CC=C3O

Origin of Product

United States

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